5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a piperidine moiety and a methoxy group in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the piperidine-1-carbonyl group: This step may involve acylation reactions using piperidine and suitable acylating agents.
Attachment of the o-tolyl group: This can be done through Friedel-Crafts alkylation or related aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its potential pharmacological properties, it could be explored as a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The piperidine moiety might be involved in binding to the active site of enzymes, while the methoxy and o-tolyl groups could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one: Lacks the methoxy group.
5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one: Lacks the piperidine-1-carbonyl group.
5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one: Lacks the o-tolyl group.
Uniqueness
The presence of all three functional groups (methoxy, piperidine-1-carbonyl, and o-tolyl) in “5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” makes it unique compared to its analogs. This combination of groups may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-4-5-9-14(13)21-16(22)12-15(24-2)17(19-21)18(23)20-10-6-3-7-11-20/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
InChI Key |
GSPVXESBRHFVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.